molecular formula C14H9NO5 B043449 2-Benzoyl-4-nitrobenzoic acid CAS No. 2158-91-0

2-Benzoyl-4-nitrobenzoic acid

Cat. No.: B043449
CAS No.: 2158-91-0
M. Wt: 271.22 g/mol
InChI Key: YZDQOKBFBUAJPD-UHFFFAOYSA-N
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Description

2-Benzoyl-4-nitrobenzoic acid is an organic compound belonging to the carboxylic acid class. It is characterized by the presence of a benzoyl group and a nitro group attached to a benzoic acid core. This compound is a white crystalline solid with a melting point of 84.4°C and a density of 1.29 g/cm³ . Its molecular formula is C₁₄H₉NO₅, and it has a molecular weight of 271.23 g/mol .

Preparation Methods

The synthesis of 2-Benzoyl-4-nitrobenzoic acid typically involves the Friedel-Crafts acylation of benzene with 4-nitrophthalic anhydride in the presence of anhydrous aluminum chloride as a catalyst . The reaction proceeds as follows:

    Reactants: 4-nitrophthalic anhydride and benzene.

    Catalyst: Anhydrous aluminum chloride.

    Conditions: The reaction mixture is stirred under dry nitrogen gas at room temperature for 12 hours.

    Workup: The reaction mixture is poured into a mixture of dilute hydrochloric acid and ice, followed by extraction with ether.

Chemical Reactions Analysis

2-Benzoyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include amino derivatives, substituted benzoyl compounds, and oxidized carboxylic acids .

Mechanism of Action

The mechanism of action of 2-Benzoyl-4-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzoyl group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Properties

IUPAC Name

2-benzoyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-13(9-4-2-1-3-5-9)12-8-10(15(19)20)6-7-11(12)14(17)18/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDQOKBFBUAJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357867
Record name 2-benzoyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-91-0
Record name 2-benzoyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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